molecular formula C23H31N3O4 B2852192 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946217-96-5

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2852192
CAS No.: 946217-96-5
M. Wt: 413.518
InChI Key: ODSQTOZKQCGMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a morpholine ring, a dimethylamino-substituted phenyl group, and a 3-methoxyphenoxy acetamide moiety. Its molecular formula is C29H36N4O3, with an average mass of 488.632 Da and a ChemSpider ID of 21076309 .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25(2)19-9-7-18(8-10-19)22(26-11-13-29-14-12-26)16-24-23(27)17-30-21-6-4-5-20(15-21)28-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQTOZKQCGMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis may include dimethylamine, morpholine, and 3-methoxyphenol, among others. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving cell signaling and molecular interactions.

    Medicine: Potential therapeutic applications, such as drug development and pharmacological research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Morpholine/Acetamide Motifs

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structure : Shares the acetamide backbone and a morpholine-related sulfonamide group.
  • Activity : Acts as an ACE2 inhibitor with a docking score of -5.51 kcal/mol , indicating moderate binding affinity .
  • Key Difference: The sulfonamide and isobutylamino substituents enhance hydrophilicity compared to the target compound’s methoxyphenoxy group.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Structure : Contains a modified morpholine ring (acetyl and dimethyl substituents) and an isopropylphenyl group.
  • Synthesis : Prepared via acetylation of a precursor, yielding a white powder (58% yield) with ESI/APCI(+) m/z 347 (M+H) .
  • Key Difference : The acetylated morpholine ring may reduce metabolic stability compared to the target compound’s unmodified morpholine.
Samelisantum (N-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-2-(morpholin-4-yl)acetamide)
  • Structure : Features a morpholine-acetamide core linked to a cyclobutylpiperidine group.
  • Activity : Histamine H3 receptor inverse agonist, highlighting CNS-targeted applications .

Analogs with Varied Heterocyclic Substituents

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide
  • Structure : Replaces the morpholine ring with a piperazine group.
  • Physicochemical Properties : Molecular formula C29H36N4O3 (identical to the target compound), but the piperazine increases basicity and hydrogen-bonding capacity .
  • Implication : Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as altered plasma protein binding.
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)
  • Structure : Contains a nitro group instead of morpholine.
  • Synthesis : Synthesized in 100% yield as a white solid, with 1H NMR (CDCl3) δ 8.25–7.50 ppm for aromatic protons .

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Formula Key Substituents Biological Target Key Data Reference
Target Compound C29H36N4O3 Morpholine, 3-methoxyphenoxy Not specified ChemSpider ID: 21076309
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide C22H29N3O6S Sulfonamide, isobutylamino ACE2 Docking score: -5.51 kcal/mol
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C20H28N2O4 Acetyl-morpholine, isopropylphenyl Not specified ESI/APCI(+): m/z 347 (M+H)
Samelisantum C23H34N4O3 Cyclobutylpiperidine, morpholine Histamine H3 receptor Inverse agonist activity
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide C29H36N4O3 Piperazine, 3-methoxyphenoxy Not specified ChemSpider ID: 21076309

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.